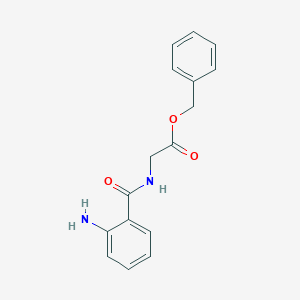

Benzyl 2-(2-aminobenzamido)acetate

Description

Properties

IUPAC Name |

benzyl 2-[(2-aminobenzoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c17-14-9-5-4-8-13(14)16(20)18-10-15(19)21-11-12-6-2-1-3-7-12/h1-9H,10-11,17H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBJXAZBLCOYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570277 | |

| Record name | Benzyl N-(2-aminobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150374-97-3 | |

| Record name | Benzyl N-(2-aminobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-(2-aminobenzamido)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the chemical properties of Benzyl 2-(2-aminobenzamido)acetate (CAS No. 150374-97-3). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, predictive data, and expert analysis of its structural components to offer valuable insights for researchers. The guide covers its fundamental physicochemical properties, probable synthetic routes with detailed experimental protocols for analogous compounds, and explores its potential applications based on the well-established bioactivity of the 2-aminobenzamide scaffold.

Introduction: Unveiling a Versatile Scaffold

This compound, also known as N-(2-aminobenzoyl)glycine benzyl ester, is a chemical entity of significant interest within synthetic and medicinal chemistry.[1][2] Its structure uniquely combines a benzyl ester-protected glycine moiety with a 2-aminobenzamide core. This distinct architecture makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development.[3] The 2-aminobenzamide functional group is a well-recognized pharmacophore, known to interact with various biological targets, suggesting a range of potential therapeutic applications for its derivatives.

This guide aims to provide a detailed understanding of the chemical nature of this compound, offering a foundational resource for scientists working with or considering this molecule in their research endeavors.

Physicochemical Properties: A Blend of Aromatic and Amide Character

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 150374-97-3 | [1][2] |

| Molecular Formula | C₁₆H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 284.31 g/mol | [1][3] |

| Appearance | Likely a solid at room temperature (based on related structures) | Inferred |

| Density | 1.24 g/cm³ (Predicted) | [1] |

| XLogP3 | 2.9 (Predicted) | [1] |

| Polar Surface Area (PSA) | 81.4 Ų (Predicted) | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water is predicted. | Inferred |

Expert Insights: The predicted XLogP3 value of 2.9 suggests that this compound possesses moderate lipophilicity. This characteristic is often favorable for cell membrane permeability, a crucial factor in drug design. The polar surface area of 81.4 Ų indicates a balance between hydrophilic and lipophilic properties, further supporting its potential as a drug-like molecule. The absence of experimental melting and boiling points in the literature highlights a gap in the characterization of this compound and presents an opportunity for further research.

Synthesis and Reactivity: Building the Core Structure

The synthesis of this compound would most logically proceed through the reaction of isatoic anhydride with benzyl 2-aminoacetate (glycine benzyl ester). This approach is a common and effective method for the preparation of 2-aminobenzamide derivatives.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the amino group of benzyl 2-aminoacetate on one of the carbonyl carbons of isatoic anhydride. This is followed by the opening of the anhydride ring and subsequent decarboxylation to yield the final amide product.

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol: Synthesis of N-benzoyl Amino Esters

While a specific protocol for the target molecule is unavailable, the following general procedure for the synthesis of N-benzoyl amino esters from an amino acid ester and a carboxylic acid provides a robust starting point for experimental design.[4]

Materials:

-

Benzyl 2-aminoacetate hydrochloride

-

2-Aminobenzoic acid

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzyl 2-aminoacetate hydrochloride (1.0 mmol) in dichloromethane (10 mL), add triethylamine (2.2 mmol) and stir for 10 minutes at room temperature.

-

Add 2-aminobenzoic acid (1.0 mmol), EDC (1.5 mmol), and DMAP (0.1 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Self-Validation: The purity of the synthesized compound should be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). The expected spectral data should be consistent with the proposed structure.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

-

Primary Aromatic Amine (-NH₂): This group can undergo diazotization followed by various substitution reactions. It can also be acylated, alkylated, or participate in condensation reactions.

-

Amide (-CONH-): The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions.

-

Benzyl Ester (-COOCH₂Ph): This group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be cleaved by hydrogenolysis.

-

Aromatic Rings: The two benzene rings can undergo electrophilic aromatic substitution reactions, with the substitution pattern influenced by the existing substituents.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following are predictions based on the analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the two aromatic rings, the methylene protons of the benzyl group, the methylene protons of the glycine moiety, and the protons of the two amino groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and amide groups, as well as for the carbons of the two aromatic rings and the methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching of the ester and amide, and C-N stretching, as well as bands corresponding to the aromatic rings.

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the benzyl group or cleavage of the amide bond.

Potential Applications in Drug Discovery

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Sources

The Enigmatic Intermediate: A Technical Guide to Benzyl 2-(2-aminobenzamido)acetate

Introduction: A Scaffold of Potential

Benzyl 2-(2-aminobenzamido)acetate emerges as a molecule of significant interest within the landscape of medicinal chemistry and materials science. Its structure is a compelling amalgamation of three key functional moieties: a primary aromatic amine (aniline), an amide linkage, and a benzyl ester. This unique combination offers a versatile scaffold for the synthesis of more complex molecular architectures.[1] The primary amine serves as a nucleophilic handle or a site for diazotization, the amide bond provides structural rigidity and hydrogen bonding capabilities, and the benzyl ester acts as a readily cleavable protecting group for a carboxylic acid, a common feature in bioactive molecules.

While its direct applications remain largely proprietary or underexplored in academic literature, its potential as a key intermediate is clear.[2] It is positioned as a precursor for the synthesis of heterocyclic systems, peptidomimetics, and other targeted therapeutic agents. This guide will illuminate the probable synthetic pathways, expected physicochemical characteristics, and potential applications of this compound, drawing upon established chemical principles and data from structurally related molecules.

Molecular and Physicochemical Profile

A comprehensive experimental characterization of this compound is not publicly available. However, we can consolidate known data from chemical suppliers and provide calculated values to guide laboratory work.

| Property | Value | Source |

| CAS Number | 150374-97-3 | N/A |

| Molecular Formula | C₁₆H₁₆N₂O₃ | |

| Molecular Weight | 284.31 g/mol | |

| Exact Mass | 284.11609 g/mol | |

| Appearance | Likely an off-white to yellow solid | Inferred from related compounds |

| Calculated Density | ~1.24 g/cm³ | |

| Calculated PSA | 81.4 Ų | |

| Calculated XLogP3 | 2.9 | |

| Storage Conditions | 2-8°C, protect from light and moisture |

Synthesis and Mechanistic Rationale

Two primary retrosynthetic pathways are logical for the preparation of this compound. The choice between them depends on the availability and cost of the starting materials.

Pathway A: Acylation of Glycine Benzyl Ester with Isatoic Anhydride. Pathway B: Esterification of N-(2-Aminobenzoyl)glycine with Benzyl Alcohol.

Both pathways are viable and rooted in fundamental organic reactions. Pathway A is often favored due to the commercial availability and reactivity of isatoic anhydride as a stable and safe anthranilic acid precursor.

Caption: Plausible synthetic routes to this compound.

Recommended Protocol: Acylation of Glycine Benzyl Ester (Pathway A)

This method is adapted from the general synthesis of 2-aminobenzamide derivatives. The reaction proceeds via the nucleophilic attack of the amino group of glycine benzyl ester on the carbonyl of isatoic anhydride, followed by ring-opening and spontaneous decarboxylation.

Expertise & Causality:

-

Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is chosen to solubilize the reactants and facilitate the reaction without interfering with the nucleophilic attack.

-

Temperature Control: Gentle heating is typically employed to overcome the activation energy for the ring-opening, but excessive heat should be avoided to prevent side reactions and degradation of the product.

-

Work-up Strategy: The reaction is quenched with water to precipitate the organic product and dissolve inorganic by-products. An extraction with a water-immiscible organic solvent like ethyl acetate is a standard procedure to isolate the product. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) is crucial to remove any unreacted acidic starting materials or by-products.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Glycine Benzyl Ester (1.0 equivalent) in anhydrous DMF.

-

Reaction Initiation: Add Isatoic Anhydride (1.0-1.1 equivalents) portion-wise to the solution at room temperature.

-

Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Potential Applications in Drug Discovery

The true value of this compound lies in its role as a versatile building block. Its structure is a precursor to several important classes of compounds.

Synthesis of Quinazolinones and Related Heterocycles

The 2-aminobenzamide core is a classic starting point for the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including as kinase inhibitors for cancer therapy.

Caption: Conceptual workflow for Quinazolinone synthesis.

By reacting this compound with a one-carbon source, such as triethyl orthoformate or formic acid, an intramolecular cyclization can be induced to form a quinazolinone ring system. The benzyl ester can then be deprotected, typically via catalytic hydrogenolysis (H₂, Pd/C), to unmask a carboxylic acid. This carboxylic acid can serve as a critical interaction point with biological targets or as a handle for further chemical modification.

Precursor for Benzodiazepines

The 2-aminobenzamide structure is also a key component in the synthesis of benzodiazepines, a class of psychoactive drugs. While less common now, classical syntheses can involve the elaboration of the 2-aminobenzamide core into this seven-membered heterocyclic system.

Structural Verification and Quality Control

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques would be employed. Below are the expected results for a self-validating characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons of the benzyl and aminobenzoyl groups (typically in the δ 6.5-7.5 ppm range), a singlet for the benzylic CH₂ protons (~δ 5.2 ppm), a doublet or triplet for the methylene (CH₂) protons of the glycine unit (~δ 4.1 ppm), and a broad singlet for the NH₂ protons. The amide NH proton would likely appear as a triplet downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would reveal signals for the two carbonyl carbons (ester and amide) in the δ 165-175 ppm range, multiple signals in the aromatic region (δ 110-150 ppm), and signals for the benzylic and glycine methylene carbons.

-

IR (Infrared) Spectroscopy: Key stretches would include N-H stretches for the primary amine and amide (~3200-3400 cm⁻¹), a strong C=O stretch for the ester (~1740 cm⁻¹), and another C=O stretch for the amide (Amide I band, ~1650 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (284.11609).

Safety and Handling

While a specific safety data sheet for this compound is not publicly available, researchers should handle it with the care afforded to novel chemical entities.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound stands as a promising, albeit under-documented, chemical intermediate. Its molecular architecture is ideally suited for the construction of complex, biologically relevant molecules, particularly heterocyclic systems like quinazolinones. This guide provides a foundational understanding of its likely synthesis, properties, and potential, offering researchers a scientifically grounded starting point for its use in pioneering new frontiers in drug discovery and development.

References

-

MySkinRecipes. benzyl 2-[(2-aminobenzoyl)amino]acetate. [Link]

-

Next Peptide. 150374-97-3 | this compound. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Benzyl 2-(2-aminobenzamido)acetate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of Benzyl 2-(2-aminobenzamido)acetate, a member of the promising 2-aminobenzamide class of compounds. Given the therapeutic potential of 2-aminobenzamide derivatives, particularly as Histone Deacetylase (HDAC) inhibitors in oncology, a detailed understanding of their structural characteristics is paramount for researchers, medicinal chemists, and professionals in drug development.[1] This document synthesizes fundamental chemical properties, predicted spectroscopic data, and a representative synthetic protocol. While experimental crystallographic and spectroscopic data for this specific molecule are not publicly available, this guide establishes a robust framework for its characterization based on established principles and data from analogous structures.

Introduction: The Significance of the 2-Aminobenzamide Scaffold

The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, recognized for its role in a diverse range of biologically active compounds. A primary application of derivatives from this scaffold is in the development of anticancer agents, specifically as inhibitors of HDAC enzymes which are crucial in the epigenetic regulation of gene expression.[1] The 2-aminobenzamide moiety often functions as a zinc-binding group within the active site of these enzymes. Beyond oncology, derivatives have also shown potential as anticonvulsant and antimicrobial agents.[2]

This compound (CAS No: 150374-97-3) incorporates this key pharmacophore, alongside a benzyl ester group.[3][4][5] This combination of functionalities makes it a versatile intermediate in organic synthesis, particularly for developing more complex pharmaceutical agents.[5] A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is therefore essential for unlocking its full potential in drug discovery and development.

Molecular Structure and Chemical Properties

This compound is an organic molecule with the chemical formula C₁₆H₁₆N₂O₃ and a molecular weight of 284.31 g/mol .[3][4][5] Its structure comprises a central 2-aminobenzamide core linked to a benzyl acetate moiety via an amide bond.

Key Structural Features:

-

2-Aminobenzamide Core: This consists of a benzene ring substituted with an amino group (-NH₂) and a carboxamide group (-CONH₂). This core is crucial for the biological activity observed in many of its derivatives.

-

Amide Linkage: A secondary amide bond connects the 2-aminobenzoyl group to the glycine benzyl ester fragment. This bond introduces planarity and potential for hydrogen bonding.

-

Benzyl Ester Group: This group consists of a benzyl moiety (C₆H₅CH₂-) attached to an acetate group. It can influence the molecule's solubility, stability, and pharmacokinetic properties.

The interplay of these functional groups dictates the molecule's overall conformation, reactivity, and potential for intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 150374-97-3 | [3][4][5] |

| Molecular Formula | C₁₆H₁₆N₂O₃ | [3][4][5] |

| Molecular Weight | 284.31 g/mol | [3][4][5] |

| Density | 1.24 g/cm³ (Predicted) | [3] |

| XLogP3 | 2.9 (Predicted) | [3] |

| PSA (Polar Surface Area) | 81.4 Ų (Predicted) | [3] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available experimental spectroscopic data for this compound, this section provides predicted data based on the analysis of its constituent functional groups and known spectral data of analogous structures, such as benzyl acetate.[3][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzamide and benzyl groups, the methylene protons of the benzyl group, the methylene protons of the acetate group, the amide proton, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the amide and ester, the aromatic carbons, and the aliphatic methylene carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale/Analogy |

| Amine (-NH₂) | 4.0 - 5.0 (broad singlet) | - | Exchangeable protons, broad signal. |

| Aromatic (Benzamide) | 6.5 - 7.8 (multiplets) | 115 - 150 | Typical range for substituted benzene rings. |

| Amide (-NH-) | 8.0 - 8.5 (triplet) | - | Deshielded proton coupled to adjacent CH₂. |

| Methylene (-CH₂-N) | ~4.2 (doublet) | ~40-45 | Adjacent to the amide nitrogen. |

| Ester Methylene (-O-CH₂-) | ~5.1 (singlet) | ~66-68 | Characteristic shift for benzyl ester methylene protons.[3] |

| Aromatic (Benzyl) | 7.2 - 7.4 (multiplet) | 127 - 136 | Typical range for monosubstituted benzene ring.[3] |

| Amide Carbonyl (C=O) | - | ~168-172 | Typical chemical shift for an amide carbonyl. |

| Ester Carbonyl (C=O) | - | ~170-174 | Typical chemical shift for an ester carbonyl.[3] |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, sharp (two bands) |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: [M]⁺ or [M+H]⁺ at m/z 284 or 285, respectively.

-

Key Fragmentation Patterns: Fragmentation is likely to occur at the amide and ester linkages. Common fragments would include the benzyl cation (m/z 91) and fragments corresponding to the 2-aminobenzoyl moiety.

Synthesis and Structural Elucidation Workflow

Representative Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of isatoic anhydride with benzyl 2-aminoacetate. Isatoic anhydride serves as a convenient precursor for the 2-aminobenzoyl moiety.[2] The following is a representative, non-optimized protocol based on general methods for the synthesis of 2-aminobenzamide derivatives.[2]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).[2]

-

Add benzyl 2-aminoacetate (1.0 - 1.2 equivalents) to the solution. The use of a slight excess of the amine can drive the reaction to completion.

Step 2: Reaction Execution

-

Heat the reaction mixture to 70-90 °C and stir for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Isatoic Anhydride: This is a stable and commercially available starting material that readily reacts with nucleophiles like amines at the carbonyl group, leading to ring-opening and the formation of a 2-aminobenzamide derivative.

-

Aprotic Solvent: DMF or DMA are used to dissolve the reactants and facilitate the reaction at elevated temperatures.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Work-up: The product is typically insoluble in water, allowing for its precipitation and separation from the water-soluble byproducts and solvent.

Diagram 1: Synthetic Pathway for this compound

Caption: Workflow for synthesis and structural analysis.

Conclusion

This compound is a molecule of significant interest due to its 2-aminobenzamide core, a well-established pharmacophore in drug discovery. While direct experimental data on its three-dimensional structure is lacking, this guide provides a comprehensive overview of its key chemical features, predicted spectroscopic properties, and a reliable synthetic approach. The methodologies and predictive data presented herein offer a valuable resource for researchers and scientists working on the synthesis and characterization of novel 2-aminobenzamide derivatives for therapeutic applications. The elucidation of its precise solid-state structure through X-ray crystallography remains a key area for future investigation and would provide invaluable insights for structure-based drug design.

References

-

Next Peptide. (n.d.). 150374-97-3 | this compound. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2015). Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. PubMed. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. PubMed. Retrieved January 14, 2026, from [Link]

-

MySkinRecipes. (n.d.). benzyl 2-[(2-aminobenzoyl)amino]acetate. Retrieved January 14, 2026, from [Link]

- El-Sayed, W. M., & Abbas, H. S. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5127.

-

Jabbar, I. I. (2023). Plz help in identifying the compound?. ResearchGate. Retrieved January 14, 2026, from [Link]

- Verma, E., Patil, S., & Gajbhiye, A. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(5), 3485-3494.

-

Semantic Scholar. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310). Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

-

Transtutors. (2025). IR spectrum of benzyl acetate: Circle the important IR absorption.... Retrieved January 14, 2026, from [Link]

-

MassBank. (2023). msbnk-epa-entact_agilent002241. Retrieved January 14, 2026, from [Link]

-

MySkinRecipes. (n.d.). benzyl 2-[(2-aminobenzoyl)amino]acetate. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (1991). Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat. PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzyl acetate(140-11-4) 1H NMR spectrum [chemicalbook.com]

- 8. Benzyl acetate(140-11-4) IR Spectrum [m.chemicalbook.com]

The Spectroscopic Signature of Benzyl 2-(2-aminobenzamido)acetate: A Technical Guide for Researchers

In the landscape of pharmaceutical research and drug development, the meticulous characterization of chemical intermediates is a cornerstone of scientific rigor. Benzyl 2-(2-aminobenzamido)acetate, a key intermediate in the synthesis of various compounds of medicinal interest, including the neutrophil elastase inhibitor Sivelestat, presents a unique spectroscopic profile.[1][2] This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document offers not only the spectral data but also the underlying scientific rationale for its interpretation, ensuring a deeper understanding of the molecule's structural attributes.

Molecular Structure and Synthetic Context

This compound (C₁₆H₁₆N₂O₃) is synthesized through the reaction of isatoic anhydride with benzyl glycinate.[1][2] This reaction opens the anhydride ring, forming an amide bond between the 2-aminobenzoyl moiety and the glycine nitrogen, while retaining the benzyl ester at the glycine's carboxyl end. Understanding this synthetic pathway is crucial as it informs the expected functional groups and structural motifs that will be evident in the spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the atomic connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The choice of a deuterated solvent like dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) is critical; DMSO-d₆ is particularly useful for observing exchangeable protons like those of the amine (NH₂) and amide (NH) groups.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field Insights |

| ~8.5 - 9.0 | Triplet | 1H | NH -CH₂ | The amide proton's downfield shift is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. Its coupling to the adjacent methylene protons results in a triplet. |

| ~7.2 - 7.6 | Multiplet | 5H | C₆H₅ -CH₂ | The five protons of the benzyl ring's phenyl group typically appear as a complex multiplet due to their close chemical shifts and potential for complex splitting patterns. |

| ~6.5 - 7.8 | Multiplet | 4H | NH₂-C₆H₄ -CO | The four protons of the aminobenzoyl ring exhibit a more complex pattern due to the differing electronic effects of the amino and amide substituents. The proton ortho to the amide will be the most downfield. |

| ~5.1 - 5.3 | Singlet | 2H | C₆H₅-CH₂ -O | These benzylic protons are deshielded by the adjacent oxygen and the phenyl ring, resulting in a singlet as there are no adjacent protons to couple with. |

| ~4.8 - 5.2 | Broad Singlet | 2H | NH₂ -C₆H₄ | The protons of the primary amine group often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. Their chemical shift can vary with concentration and temperature. |

| ~4.0 - 4.2 | Doublet | 2H | NH-CH₂ -CO | These methylene protons are adjacent to the amide nitrogen and the ester carbonyl. They are split into a doublet by the amide proton. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Causality and Field Insights |

| ~169 - 172 | Ester C =O | The ester carbonyl carbon is typically found in this downfield region due to the strong deshielding effect of the double-bonded oxygen. |

| ~167 - 169 | Amide C =O | The amide carbonyl carbon is also significantly deshielded, appearing slightly upfield of the ester carbonyl. |

| ~148 - 152 | C -NH₂ (aromatic) | The aromatic carbon directly attached to the electron-donating amino group is shielded and appears at a characteristic upfield position for substituted benzenes. |

| ~135 - 137 | C -CH₂ (benzyl) | The ipso-carbon of the benzyl group is slightly deshielded. |

| ~115 - 135 | Aromatic C H | The remaining aromatic carbons of both rings will appear in this region, with their specific shifts determined by the electronic effects of their substituents. |

| ~65 - 67 | O-C H₂ | The benzylic carbon is deshielded by the adjacent oxygen atom. |

| ~41 - 43 | N-C H₂ | The methylene carbon of the glycine unit is shielded relative to the benzylic carbon. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Causality and Field Insights |

| 3400 - 3200 | Medium, Broad | N-H | Stretch | The two bands in this region correspond to the symmetric and asymmetric stretching of the primary amine (NH₂). The amide N-H stretch also appears here, often as a sharper peak. |

| 3100 - 3000 | Medium | C-H (aromatic) | Stretch | These absorptions are characteristic of the C-H bonds on the phenyl rings. |

| 2980 - 2850 | Medium | C-H (aliphatic) | Stretch | These bands arise from the C-H stretching vibrations of the methylene groups. |

| ~1740 | Strong | C=O (ester) | Stretch | The high frequency of this carbonyl stretch is characteristic of an ester functional group. |

| ~1650 | Strong | C=O (amide I) | Stretch | The amide I band is a strong absorption primarily due to the C=O stretching vibration of the amide. |

| ~1600 & ~1475 | Medium | C=C (aromatic) | Stretch | These bands are characteristic of the carbon-carbon double bond stretching within the aromatic rings. |

| ~1550 | Medium | N-H (amide II) | Bend | The amide II band arises from a combination of N-H bending and C-N stretching vibrations. |

| ~1200 | Strong | C-O (ester) | Stretch | This strong absorption is due to the stretching of the C-O single bond of the ester. |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (Molecular Weight: 284.31 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Ion | Causality and Field Insights |

| 285.12 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the ESI+ spectrum, confirming the molecular weight of the compound. |

| 147.07 | [C₈H₉O₂N+H]⁺ | This fragment corresponds to the loss of the aminobenzoyl moiety, representing the protonated benzyl glycinate portion. |

| 120.06 | [C₇H₆NO]⁺ | This fragment arises from the cleavage of the amide bond, resulting in the 2-aminobenzoyl cation. |

| 91.05 | [C₇H₇]⁺ | The tropylium ion is a very stable and common fragment in the mass spectra of benzyl-containing compounds, formed by the loss of the glycine ester portion from the benzyl group. |

Experimental Protocol for Mass Spectrometry (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a common choice. This step ensures the analysis of a pure compound.

-

Mass Spectrometric Analysis: Analyze the eluent using an ESI source in positive ion mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the parent ion and its fragments.

Visualization of Key Structural Features

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure and the logical workflow for its characterization.

Caption: Workflow from synthesis to full spectroscopic characterization.

Caption: Key proton environments in ¹H NMR spectroscopy.

Conclusion

The structural characterization of this compound is a clear demonstration of the synergistic power of modern spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides clues to its fragmentation. This guide serves as a robust reference for scientists engaged in the synthesis and analysis of this and related compounds, ensuring a high degree of confidence in the identity and purity of their materials, a critical aspect in the rigorous process of drug discovery and development.

References

- Google Patents.

- Google Patents.

Sources

An In-depth Technical Guide to Benzyl 2-(2-aminobenzamido)acetate: Physicochemical Properties, Synthesis, and Characterization

This technical guide provides a comprehensive overview of Benzyl 2-(2-aminobenzamido)acetate, a key intermediate in organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physical properties, a detailed protocol for its synthesis, and methods for its structural characterization.

Introduction and Significance

This compound, also known by its IUPAC name Benzyl 2-[(2-aminobenzoyl)amino]acetate, is a notable organic compound frequently utilized as a versatile intermediate in the synthesis of more complex molecules.[1] Its structure, incorporating an anthraniloyl moiety linked to a glycine benzyl ester, presents multiple reactive sites, making it a valuable building block in the development of novel pharmaceutical agents and other specialty chemicals. The presence of a primary aromatic amine, an amide linkage, and a benzyl ester functional group allows for a diverse range of chemical transformations, crucial for the construction of elaborate molecular architectures. This guide aims to provide a detailed understanding of this compound's fundamental properties and a practical framework for its synthesis and characterization in a laboratory setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 150374-97-3 | [2][3] |

| Molecular Formula | C₁₆H₁₆N₂O₃ | [3] |

| Molecular Weight | 284.31 g/mol | [3] |

| Boiling Point | 510.6 ± 40.0 °C (Predicted) | [] |

| Melting Point | Not available | |

| Appearance | Solid (form not specified) | [5] |

| Storage Temperature | 2-8°C | [1] |

It is important to note that the boiling point is a predicted value and should be used as an estimate.[] Experimental determination is recommended for precise applications.

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of this compound can be achieved through the coupling of isatoic anhydride with glycine benzyl ester. This method is efficient and proceeds under relatively mild conditions. The following protocol is a proposed, self-validating system based on established organic synthesis principles.

Rationale Behind Experimental Choices

The selection of isatoic anhydride as the starting material for the 2-aminobenzoyl moiety is strategic. Isatoic anhydride readily reacts with nucleophiles, such as the amino group of glycine benzyl ester, to open the anhydride ring and form the desired amide bond with the concomitant release of carbon dioxide. This reaction is often clean and high-yielding. Glycine benzyl ester is used in its protected form to prevent self-polymerization and to allow for selective reaction at the amino group. The benzyl ester can be deprotected under specific conditions if the free carboxylic acid is required in subsequent steps.

Detailed Step-by-Step Methodology

Materials:

-

Isatoic anhydride

-

Glycine benzyl ester hydrochloride

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as the reaction solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Preparation of Glycine Benzyl Ester Free Base:

-

In a round-bottom flask, dissolve glycine benzyl ester hydrochloride (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.1 equivalents) dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete neutralization and formation of the free base. The formation of triethylammonium chloride precipitate will be observed.

-

-

Amide Coupling Reaction:

-

To the stirred solution containing the glycine benzyl ester free base, add isatoic anhydride (1.0 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Upon completion of the reaction, filter the mixture to remove the triethylammonium chloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted starting materials and acidic byproducts) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Visualization of the Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminobenzoyl and benzyl groups, a singlet for the benzylic CH₂ protons, a doublet or triplet for the methylene protons of the glycine moiety, and signals for the amine and amide protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and amide, the aromatic carbons, the benzylic carbon, and the methylene carbon of the glycine unit.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching of the ester and amide groups, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will confirm the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

Visualization of the Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Conclusion

References

-

N-2-Aminobenzoyl glycine benzyl ester manufacturers and suppliers... Available at: [Link]

-

150374-97-3 | this compound. Capot Chemical. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Plz help in identifying the compound? ResearchGate. (2023). Available at: [Link]

- The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. Journal of Cosmetic Science. (2021).

- CN1438212A - Method for synthesizing benzyl acetate. Google Patents.

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]

-

benzyl 2-[(2-aminobenzoyl)amino]acetate. MySkinRecipes. Available at: [Link]

Sources

An In-depth Technical Guide to the Theoretical Exploration of Benzyl 2-(2-aminobenzamido)acetate as a Putative Histone Deacetylase Inhibitor

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical analysis of Benzyl 2-(2-aminobenzamido)acetate (CAS No. 150374-97-3), a small molecule with significant potential in medicinal chemistry.[1] In the absence of extensive experimental data, this document synthesizes established chemical principles and advanced computational methodologies to build a robust profile of the molecule. We propose a viable synthetic route, predict its spectroscopic characteristics, and, most critically, conduct an in-depth theoretical investigation of its potential as a Histone Deacetylase (HDAC) inhibitor. This analysis is grounded in the well-documented role of the 2-aminobenzamide scaffold as a zinc-binding pharmacophore in numerous HDAC inhibitors.[2][3][4][5] The guide culminates in molecular docking studies, quantum chemical calculations, and ADMET predictions to provide a holistic view of its drug-like potential.

Introduction: The Rationale for Investigation

This compound, with the molecular formula C₁₆H₁₆N₂O₃, is a derivative of 2-aminobenzamide.[1][6] The 2-aminobenzamide core is a privileged scaffold in drug discovery, most notably for its ability to act as a zinc-binding group that can chelate the zinc ion within the active site of zinc-dependent enzymes like Histone Deacetylases (HDACs).[2][3][4] Dysregulation of HDACs is a hallmark of various cancers, making HDAC inhibitors a valuable class of anticancer agents.[2][5] The title compound incorporates this key pharmacophore linked to a benzyl acetate moiety, suggesting its potential as a novel HDAC inhibitor. This guide aims to provide the theoretical groundwork to stimulate and guide future experimental validation of this promising molecule.

Synthesis and Structural Elucidation: A Proposed Pathway and Predicted Spectroscopic Profile

Proposed Synthesis Protocol

The most logical approach involves the coupling of 2-aminobenzoic acid with benzyl 2-aminoacetate (glycine benzyl ester). This can be achieved using standard peptide coupling reagents that are known to efficiently form amide bonds while minimizing racemization.

dot

Sources

- 1. Enhancing HDAC Inhibitor Screening: Addressing Zinc Parameterization and Ligand Protonation in Docking Studies [mdpi.com]

- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quantumzeitgeist.com [quantumzeitgeist.com]

- 5. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzyl 2-(2-aminobenzamido)acetate: Synthesis, Properties, and Historical Context

Abstract

Benzyl 2-(2-aminobenzamido)acetate, also known by synonyms such as N-2-Aminobenzoyl glycine benzyl ester, is a chemical intermediate primarily utilized in organic and pharmaceutical synthesis.[1][2] This guide provides a comprehensive overview of its chemical identity, a detailed, plausible synthesis methodology based on established reactions of its precursors, and an inferred historical context rooted in the broader development of peptide and heterocyclic chemistry. While specific documentation on the initial discovery of this exact molecule is not prominent in publicly accessible literature, its structural components—benzyl acetate and 2-aminobenzamide derivatives—have a rich history. This paper will explore the synthesis, properties, and the likely scientific lineage of this compound, offering valuable insights for researchers working with related molecular scaffolds.

Introduction and Chemical Identity

This compound (CAS Number: 150374-97-3) is an organic compound featuring an amide linkage between a 2-aminobenzoyl group and the amino group of glycine, with the glycine's carboxyl group esterified with benzyl alcohol.[1][2] Its molecular structure makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents.[1]

Molecular and Physicochemical Properties

A summary of the key properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 150374-97-3 | [2] |

| Molecular Formula | C₁₆H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 284.31 g/mol | [1][2] |

| Synonyms | N-2-Aminobenzoyl glycine benzyl ester, N-(2-aminobenzoyl)glycine phenylmethyl ester, benzyl 2-[(2-aminobenzoyl)amino]acetate | [2] |

| Density | 1.24 g/cm³ | [2] |

| PSA (Polar Surface Area) | 81.4 Ų | [2] |

| XLogP3 | 2.898 | [2] |

Historical Context and Discovery

-

Isatoic Anhydride Chemistry : A key precursor for the 2-aminobenzamido moiety is isatoic anhydride.[3] This compound, derived from anthranilic acid, has been extensively studied for its reactions with various nucleophiles, including amines, to form 2-aminobenzamide derivatives.[3][4][5] These reactions, which involve the ring-opening of the anhydride followed by the elimination of carbon dioxide, provide a straightforward route to the core structure of our topic compound.[3][5]

-

Peptide Synthesis : The formation of the amide bond between the 2-aminobenzoyl group and the glycine benzyl ester is a classic example of peptide coupling. The historical development of methods for forming peptide bonds, dating back to the work of pioneers like Curtius in the late 19th century, laid the foundation for such syntheses.[6]

-

Benzyl Esters in Synthesis : Benzyl acetate and other benzyl esters are widely used in organic synthesis.[7][8][9][10][11][12][13][14][15][16] They serve as protecting groups for carboxylic acids and are integral to the fragrance and flavor industries.[7][8] The methods for their synthesis, such as the esterification of benzyl alcohol with acetic acid, are fundamental in organic chemistry.[7][14][15]

Given this context, the synthesis of this compound likely emerged from research in medicinal chemistry or organic synthesis, where the combination of these well-understood structural motifs was desired for creating novel compounds for biological screening or as building blocks for larger molecules.

Synthesis Methodology

The most probable and widely applicable synthesis of this compound involves the reaction of isatoic anhydride with glycine benzyl ester. This method is efficient and builds upon the known reactivity of isatoic anhydride with amines.[3][5]

Proposed Synthetic Pathway

The overall reaction is a nucleophilic acyl substitution where the amino group of glycine benzyl ester attacks one of the carbonyl carbons of isatoic anhydride, leading to ring-opening and subsequent decarboxylation to form the final amide product.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.[3]

Materials:

-

Isatoic Anhydride (1.0 eq)

-

Glycine Benzyl Ester Hydrochloride (1.0 eq)

-

Triethylamine (TEA) or another suitable base (1.1 eq)

-

Dimethylformamide (DMF) as solvent

Procedure:

-

Preparation of Glycine Benzyl Ester Free Base:

-

To a solution of Glycine Benzyl Ester Hydrochloride in a suitable solvent (e.g., dichloromethane or DMF), add triethylamine (1.1 equivalents) dropwise at 0 °C.

-

Stir the mixture for 30 minutes to generate the free amine. This mixture can often be used directly in the next step.

-

-

Reaction with Isatoic Anhydride:

-

In a separate reaction vessel, dissolve Isatoic Anhydride (1.0 equivalent) in DMF.

-

Add the solution/mixture containing the glycine benzyl ester free base to the isatoic anhydride solution.

-

Heat the reaction mixture to a temperature between 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically accompanied by the evolution of CO₂ gas.[3]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Mechanistic Insights

The reaction proceeds through a well-understood mechanism involving nucleophilic attack followed by ring-opening and decarboxylation.

Caption: Key mechanistic steps in the synthesis.

Applications and Future Directions

This compound is primarily valuable as a synthetic intermediate.[1] Its structure contains several functional groups that can be further modified:

-

The primary amine on the benzoyl ring can be acylated, alkylated, or used in the formation of heterocyclic rings.

-

The benzyl ester can be removed through hydrogenolysis to reveal a free carboxylic acid, which can then be coupled with other amines to form larger peptide-like structures.

-

The aromatic ring itself can undergo electrophilic substitution reactions.

This versatility makes it a useful building block for creating libraries of compounds for drug discovery programs, particularly in the search for new anticonvulsant, antimicrobial, or other biologically active agents, which is a common application for related 2-aminobenzamide derivatives.[3][17][18][19]

Conclusion

While the specific historical discovery of this compound is not prominently documented, its chemical lineage is clear. It stands as a product of the convergence of research in heterocyclic chemistry, peptide synthesis, and the use of common protecting groups. The synthetic route via isatoic anhydride is efficient and highlights fundamental principles of organic chemistry. As a versatile intermediate, this compound continues to be a relevant molecule for synthetic chemists in academia and industry, enabling the construction of more complex and potentially bioactive compounds.

References

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

-

benzyl 2-[(2-aminobenzoyl)amino]acetate. MySkinRecipes. [Link]

-

Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. PubMed. [Link]

-

Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. [Link]

-

Acid Anhydrides. Thieme Chemistry. [Link]

-

Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed. [Link]

-

Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society. [Link]

-

Isatoic anhydride - Wikipedia. Wikipedia. [Link]

-

The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. ResearchGate. [Link]

-

ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES. ACS Publications. [Link]

-

150374-97-3 | this compound. Next Peptide. [Link]

-

Benzyl Acetate. Lanxess. [Link]

-

Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI. [Link]

-

Showing Compound Benzyl acetate (FDB003367). FooDB. [Link]

-

Showing metabocard for 2-Aminobenzamide (HMDB0033947). Human Metabolome Database. [Link]

-

Reactions of isatoic anhydrides 1 with -amino acids 2 in the presence of [bmin]Br. ResearchGate. [Link]

-

Benzyl Acetate: A Review on Synthetic Methods. Research Square. [Link]

-

An overview on synthetic methods of benzyl acetate. SciSpace. [Link]

-

Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis. YouTube. [Link]

-

20.6: Amides: The Least Reactive Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

Sources

- 1. benzyl 2-[(2-aminobenzoyl)amino]acetate [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 4. myttex.net [myttex.net]

- 5. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzyl Acetate Manufacturers and Distributors | High-Purity Chemicals Suppliers- Elchemy [elchemy.com]

- 9. Benzyl Acetate Suppliers, with SDS MSDS, USA Canada Europe [mubychem.com]

- 10. Benzyl Acetate [lanxess.com]

- 11. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Showing Compound Benzyl acetate (FDB003367) - FooDB [foodb.ca]

- 13. Benzyl acetate | 140-11-4 [chemicalbook.com]

- 14. geniusjournals.org [geniusjournals.org]

- 15. scispace.com [scispace.com]

- 16. Benzyl acetate synthesis - chemicalbook [chemicalbook.com]

- 17. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl 2-(2-aminobenzamido)acetate: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminobenzamide moiety represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its inherent structural features allow for diverse chemical modifications, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. This technical guide focuses on Benzyl 2-(2-aminobenzamido)acetate, a strategically designed intermediate that provides researchers with a robust platform for the synthesis of compound libraries. By leveraging a protected carboxylic acid in the form of a benzyl ester and a reactive primary aromatic amine, this scaffold facilitates sequential, controlled derivatization. This document provides a comprehensive overview of the scaffold's synthesis, derivatization strategies, potential therapeutic applications based on its structural class, and detailed protocols for biological evaluation. It is intended to serve as a practical resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

The 2-Aminobenzamide Core: A Foundation for Bioactivity

The 2-aminobenzamide framework is a cornerstone in the development of therapeutic agents due to its versatile chemical nature and its presence in a variety of bioactive molecules. The arrangement of a carboxamide and an adjacent amino group on a benzene ring provides ideal anchor points for molecular recognition by biological targets. This scaffold is a key component in compounds demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.[1][2][3]

The strategic importance of isatoic anhydride as a starting material for many of these derivatives is well-documented; its reaction with various amines provides a straightforward entry into this chemical class.[4] this compound emerges as a particularly valuable second-generation intermediate. It preserves the core 2-aminobenzamide structure while incorporating a benzyl ester, a readily cleavable protecting group. This design allows for the systematic and independent modification of both the aromatic amine and the carboxylic acid, making it an ideal starting point for combinatorial library synthesis and structure-activity relationship (SAR) studies.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 150374-97-3 | [5][6] |

| Molecular Formula | C₁₆H₁₆N₂O₃ | [6] |

| Molecular Weight | 284.31 g/mol | [5] |

| XLogP3 | 2.9 | [6] |

| PSA (Polar Surface Area) | 81.4 Ų | [6] |

The structure of this compound contains three key functional groups that dictate its synthetic utility. The diagram below highlights these regions and their roles in chemical derivatization.

Caption: Key functional regions of the scaffold.

-

2-Amino Group (Nucleophilic Handle): This primary aromatic amine is a key site for introducing molecular diversity. Its nucleophilicity allows for a wide range of reactions, including acylation, sulfonylation, and reductive amination, enabling the attachment of various R-groups.

-

Benzyl Ester (Protecting Group): The benzyl ester serves as a robust protecting group for the carboxylic acid. It is stable to a variety of reaction conditions used to modify the 2-amino group but can be selectively removed under mild hydrogenolysis conditions. This orthogonality is critical for controlled, stepwise synthesis.

-

Amide Linkage (Structural Core): The amide bond provides structural rigidity and acts as both a hydrogen bond donor and acceptor, which is often crucial for target binding.

Synthesis and Derivatization Strategies

The true value of this compound lies in its application as a versatile platform for generating libraries of novel compounds. The following section details its synthesis and a logical workflow for derivatization.

Proposed Synthesis of the Core Scaffold

While specific literature on the direct synthesis of this compound is sparse, a reliable route can be designed based on well-established reactions of isatoic anhydride.[4] The reaction of isatoic anhydride with an amino acid ester is a standard and efficient method for producing 2-aminobenzamides.

Experimental Protocol: Synthesis of this compound

-

Reagents & Solvents: Isatoic anhydride, Glycine benzyl ester hydrochloride, Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

-

Step 1: Neutralization: To a solution of Glycine benzyl ester hydrochloride (1.0 eq) in anhydrous DMF, add TEA or DIPEA (1.1 eq) dropwise at 0 °C. Stir for 20 minutes to generate the free amine in situ.

-

Step 2: Ring Opening: Add Isatoic anhydride (1.0 eq) portion-wise to the reaction mixture. The choice of isatoic anhydride is strategic; it is a stable, commercially available solid that reacts cleanly with nucleophiles, releasing CO₂ as the only byproduct.[4]

-

Step 3: Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 4: Workup: Upon completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

-

Step 5: Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure title compound.

Library Generation Workflow

The scaffold is designed for a two-stage derivatization process, allowing for the introduction of two independent points of diversity (R¹ and R²).

Caption: Workflow for generating a diverse compound library.

Protocol for Step A: Derivatization of the 2-Amino Group (Example: Acylation)

-

Dissolve the core scaffold (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or DMF.

-

Add a base such as pyridine or TEA (1.2 eq).

-

Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (R¹-COCl, 1.1 eq) dropwise.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup and purify the product to obtain Intermediate 1. This step introduces the first point of diversity (R¹).

Protocol for Step B: Deprotection of the Benzyl Ester

-

Dissolve Intermediate 1 in a solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of Palladium on Carbon (10% Pd/C).

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

The causality for this choice is the high efficiency and clean nature of hydrogenolysis; the byproducts are simply toluene and the catalyst, which is easily removed by filtration.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate to yield the free carboxylic acid (Intermediate 2).

Protocol for Step C: Derivatization of the Carboxylic Acid (Amide Coupling)

-

Dissolve Intermediate 2 (1.0 eq), the desired amine (R²-NH₂, 1.1 eq), and a coupling agent like 1-Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF.[7]

-

Cool the mixture to 0 °C and add Ethyl(dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq).[7] The combination of EDCI and HOBt is a classic choice that minimizes side reactions and racemization (if chiral centers are present).[7]

-

Stir the reaction at room temperature for 12-24 hours.

-

Perform a standard aqueous workup and purify by chromatography or recrystallization to obtain the final product containing both R¹ and R² diversity.

Medicinal Chemistry Applications of the Scaffold

By applying the derivatization strategies above, the this compound scaffold can be used to generate analogs targeting a wide range of diseases. The potential applications are inferred from extensive research on the broader 2-aminobenzamide class.

Caption: Therapeutic targets for 2-aminobenzamide derivatives.

-

Antimicrobial Agents: A series of 2-aminobenzamide derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties.[1] For instance, certain compounds showed excellent activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole.[4] By varying the substituents, researchers can modulate the electronic and steric properties to optimize antimicrobial potency.[1]

-

Anticancer Agents: Derivatives based on the o-aminobenzamide scaffold have been developed as potent anti-gastric cancer agents.[2] These compounds were shown to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell migration and invasion.[2] One lead compound, F8, demonstrated superior efficacy and lower toxicity compared to the clinical drug capecitabine in a xenograft model.[2] This highlights the scaffold's potential for generating novel oncology drugs.

-

Enzyme Inhibitors: The 2-aminobenzamide structure is a suitable backbone for designing enzyme inhibitors. It has been successfully used to develop inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[3] The scaffold can also be adapted to target other enzymes, such as histone deacetylases (HDACs), by incorporating appropriate zinc-binding groups.[7][8]

-

Central Nervous System (CNS) Agents: Related structures, such as N-benzyl-2-acetamidoacetamides, have been identified as potent anticonvulsants.[9] This suggests that by modifying the side chains of the 2-aminobenzamidoacetate core, it may be possible to develop novel agents for neurological disorders.

Bioassay Methodologies for Screening Derivatives

Once a library of compounds has been synthesized, a tiered screening approach is necessary to identify promising candidates. The choice of assay is dictated by the therapeutic target of interest.[10]

Table 2: Recommended Bioassay Platforms

| Assay Type | Purpose & Principle | Key Parameters | Source |

| Agar Well Diffusion | Primary Antimicrobial Screen: Measures the ability of a compound to inhibit microbial growth. A zone of inhibition around a well containing the compound indicates activity. | Zone of Inhibition (mm), Minimum Inhibitory Concentration (MIC). | [4] |

| MTT Cell Viability Assay | Primary Anticancer Screen: A colorimetric assay to assess a compound's cytotoxic effect on cancer cell lines. Viable cells reduce yellow MTT to purple formazan. | IC₅₀ (concentration for 50% inhibition), GI₅₀ (concentration for 50% growth inhibition). | [10] |

| Enzyme Inhibition Assay | Target-Based Screen: Quantifies the ability of a compound to inhibit a specific enzyme. Often uses a substrate that produces a colorimetric or fluorescent signal upon cleavage. | IC₅₀, Ki (inhibition constant). | [11] |

| Receptor Binding Assay | Target Engagement: Measures the affinity of a compound for a specific receptor, typically by competing with a radiolabeled or fluorescently labeled ligand. | Ki, Kd (dissociation constant). | [11] |

Experimental Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion)

-

Preparation: Prepare Mueller-Hinton agar plates and inoculate them uniformly with a standardized suspension of the target bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli).[4]

-

Well Creation: Aseptically create uniform wells (e.g., 6 mm diameter) in the agar.

-

Compound Application: Prepare stock solutions of the synthesized compounds in a suitable solvent like DMSO. Add a fixed volume (e.g., 50 µL) of each test compound solution into the wells. Include a positive control (standard antibiotic) and a negative control (solvent only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity. This method provides a rapid and cost-effective way to screen a large library for initial hits.

Conclusion and Future Outlook